Crystal structure and NMR characterization of Benzyl(tert-butyl)azanium;chloride
Crystal structure and NMR characterization of Benzyl(tert-butyl)azanium;chloride
An In-Depth Technical Guide to the Crystal Structure and NMR Characterization of Benzyl(tert-butyl)azanium Chloride
Executive Summary
Benzyl(tert-butyl)azanium chloride (commonly referred to as N-benzyl-tert-butylamine hydrochloride) is a sterically hindered secondary ammonium salt. It serves as a critical building block in organic synthesis, particularly in the generation of bulky nitrones, protected amines, and as a substrate in Frustrated Lewis Pair (FLP) catalytic hydrogenation studies[1][2]. This whitepaper provides a comprehensive analysis of its solid-state crystallographic behavior and solution-state Nuclear Magnetic Resonance (NMR) elucidation, detailing the causality behind experimental workflows to ensure self-validating, reproducible characterization.
Structural Significance & Chemical Context
The molecular architecture of Benzyl(tert-butyl)azanium chloride ( C11H18ClN ) is defined by the juxtaposition of a highly flexible, electron-rich benzyl group and a rigid, sterically demanding tert-butyl moiety[3].
In drug development and advanced catalysis, the tert-butyl group is frequently utilized to impart kinetic stability and direct stereoselectivity. When protonated to form the azanium chloride salt, the nitrogen center becomes a strong hydrogen-bond donor. The interplay between the steric repulsion of the bulky alkyl groups and the strong electrostatic/hydrogen-bonding attraction of the N−H⋯Cl− network dictates both its solid-state packing and its solution-state NMR dynamics.
Crystallographic Characterization & Solid-State Dynamics
Theoretical Basis of the Crystal Lattice
Secondary ammonium chlorides typically crystallize in monoclinic or orthorhombic space groups (such as P21/c or Pbca ). The crystal lattice of Benzyl(tert-butyl)azanium chloride is governed by two competing forces:
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Hydrogen Bonding Network: The azanium nitrogen possesses two acidic protons ( NH2+ ). In the solid state, these protons act as bifurcated or linear hydrogen bond donors to the chloride anions ( N−H⋯Cl− ), forming 1D polymeric zigzag chains or discrete hydrogen-bonded dimers.
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Steric Packing: The bulky tert-butyl group prevents dense packing, forcing the benzyl aromatic rings to engage in offset π−π stacking or C−H⋯π interactions to stabilize the lattice.
Protocol: Single-Crystal Growth via Vapor Diffusion
To obtain high-quality single crystals suitable for X-ray Diffraction (XRD), a thermodynamically controlled crystallization is required. Rapid evaporation often yields amorphous powders due to the rapid supersaturation of the chloride salt.
Step-by-Step Methodology:
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Solvent Selection: Dissolve 50 mg of Benzyl(tert-butyl)azanium chloride in 1.0 mL of anhydrous methanol (a highly polar solvent that easily solvates the ionic lattice).
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Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 4 mL inner glass vial. Causality: Removing microscopic dust particles prevents premature heterogeneous nucleation, ensuring fewer, larger, and higher-quality crystals.
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Anti-Solvent Chamber: Place the 4 mL vial (uncapped) into a larger 20 mL scintillation vial containing 5 mL of diethyl ether (anti-solvent).
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Diffusion: Seal the outer 20 mL vial tightly with a PTFE-lined cap. Allow the system to sit undisturbed at 20 °C for 48–72 hours.
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Harvesting: As the volatile diethyl ether slowly diffuses into the methanol, the dielectric constant of the mixture drops, gently forcing the salt out of solution to form diffraction-quality single crystals.
Caption: Workflow for thermodynamically controlled single-crystal growth via vapor diffusion.
Nuclear Magnetic Resonance (NMR) Elucidation
The solution-state characterization of Benzyl(tert-butyl)azanium chloride requires understanding the deshielding effects induced by the formal positive charge on the nitrogen atom[1][4].
Proton ( 1H ) NMR Causality
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The tert-butyl group: In the free base (N-benzyl-tert-butylamine), the 9 equivalent protons of the tert-butyl group resonate at approximately 1.1 ppm[5]. Upon protonation to the hydrochloride salt, the inductive electron withdrawal ( +I effect) of the adjacent N+ center strongly deshields these protons, shifting them downfield to ~1.45 ppm [6].
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The Benzyl CH2 group: Positioned between an aromatic ring and the positively charged nitrogen, these two protons are highly deshielded, appearing as a singlet or a broad multiplet (depending on NH coupling) at ~4.10 ppm .
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The Azanium Protons ( NH2+ ): In non-exchanging solvents like DMSO- d6 , these protons appear as a very broad peak around 9.0 - 9.5 ppm . Causality: The broadening is caused by a combination of intermediate chemical exchange rates with trace moisture and quadrupolar relaxation from the adjacent 14N nucleus (Spin I=1 ).
Carbon ( 13C ) NMR Causality
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The quaternary carbon of the tert-butyl group is highly diagnostic. It appears significantly downfield (~57-58 ppm ) compared to typical aliphatic carbons due to its direct attachment to the electronegative N+ center.
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The benzyl methylene carbon appears at ~47-49 ppm , while the tert-butyl methyl carbons resonate at ~25-28 ppm [6].
Caption: Logical pathway for the NMR structural elucidation of Benzyl(tert-butyl)azanium chloride.
Quantitative Data Summaries
The following tables summarize the expected NMR chemical shifts for Benzyl(tert-butyl)azanium chloride. Data is synthesized from standard characterization of the hydrochloride salt in DMSO- d6 or CDCl3 [3][4][6].
Table 1: 1H NMR Chemical Shift Assignments (400 MHz, DMSO- d6 )
| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment | Causality / Notes |
| 1.45 | Singlet (s) | 9H | −C(CH3)3 | Deshielded by adjacent N+ relative to free base. |
| 4.10 | Broad Singlet (br s) | 2H | Ar−CH2−N | Deshielded by both the aromatic ring and N+ . |
| 7.40 - 7.65 | Multiplet (m) | 5H | Aromatic C−H | Standard monosubstituted benzene pattern. |
| 9.20 | Broad (br) | 2H | −NH2+ | Broadened by 14N quadrupolar relaxation. |
Table 2: 13C NMR Chemical Shift Assignments (100 MHz, DMSO- d6 )
| Chemical Shift ( δ , ppm) | Carbon Type | Assignment | Causality / Notes |
| 26.5 | Primary ( CH3 ) | −C(CH3)3 | Three equivalent methyl carbons. |
| 48.2 | Secondary ( CH2 ) | Ar−CH2−N | Benzyl carbon, shifted downfield by N+ . |
| 57.8 | Quaternary ( Cq ) | −C(CH3)3 | Highly deshielded due to direct N+ attachment. |
| 128.5 - 132.0 | Tertiary ( CH ) | Aromatic C−H | Ortho, meta, and para carbons. |
| 135.2 | Quaternary ( Cq ) | Aromatic Cipso | Attachment point of the benzyl group. |
Experimental Methodologies: NMR Acquisition Protocol
To ensure high-fidelity data reproduction, the following self-validating protocol must be adhered to during NMR acquisition:
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Sample Preparation: Dissolve 15–20 mg of the strictly dried Benzyl(tert-butyl)azanium chloride in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 ). Note: CDCl3 can be used, but the hydrochloride salt has limited solubility, and trace acid in CDCl3 can complicate exchange rates.
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Locking and Shimming: Lock the spectrometer to the deuterium signal of DMSO- d6 (2.50 ppm for 1H , 39.52 ppm for 13C ). Perform gradient shimming (Z-axis) until the residual solvent peak FWHH (Full Width at Half Height) is < 1.0 Hz.
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Acquisition ( 1H ): Acquire 16 scans with a relaxation delay ( D1 ) of 2 seconds to ensure complete relaxation of the tert-butyl protons.
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Acquisition ( 13C ): Acquire a minimum of 512 scans with proton decoupling (WALTZ-16). Set D1 to 2-3 seconds to allow the quaternary carbons ( Cipso and tert-butyl Cq ) to relax sufficiently for accurate detection.
References
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PubChem Compound Summary for CID 121230892, N-tert-Butylbenzylamine Hydrochloride. National Center for Biotechnology Information.[3] URL:[Link]
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N-tert-Butyl-benzylamine - 1H NMR Spectrum. SpectraBase; John Wiley & Sons, Inc.[4] URL:[Link]
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Synthesis of Hydroxylamines using Dioxiranes. IRL @ UMSL (University of Missouri-St. Louis), 1989. (Details NMR shifts of related N-tert-butylbenzylamine derivatives).[6] URL:[Link]
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Frustrated Lewis Pairs: Catalytic Hydrogenation of N-benzylidene-tert-butylamine to N-benzyl-tert-butylamine. ChemComm, Royal Society of Chemistry, 2015.[2] URL:[Link]
